molecular formula C16H22N4O4S B2470021 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole CAS No. 2380142-73-2

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole

Cat. No. B2470021
CAS RN: 2380142-73-2
M. Wt: 366.44
InChI Key: OVIATBJGEMYDBN-UHFFFAOYSA-N
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Description

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole, also known as EIDD-2801, is a novel antiviral drug that has shown promising results in preclinical studies against a range of RNA viruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic.

Mechanism of Action

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole works by inhibiting the replication of RNA viruses through its activity as a viral RNA polymerase inhibitor. Specifically, this compound is incorporated into the viral RNA during replication, causing mutations that disrupt the virus's ability to replicate. This mechanism of action makes this compound effective against a broad range of RNA viruses and allows it to target conserved regions of the viral genome, reducing the likelihood of resistance.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for use in humans. In preclinical studies, this compound has been well-tolerated and has shown no significant adverse effects. This compound has also been shown to have good oral bioavailability, allowing for convenient dosing.

Advantages and Limitations for Lab Experiments

One advantage of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole is its broad-spectrum antiviral activity, which makes it a useful tool for studying the replication of RNA viruses. This compound's high barrier to resistance also makes it a valuable tool for long-term studies. One limitation of this compound is its cost, which may limit its use in some research settings. Additionally, this compound's mechanism of action may make it less suitable for studying certain aspects of viral replication, such as viral entry or assembly.

Future Directions

There are several future directions for research on 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole. One area of focus is the optimization of this compound's pharmacokinetic properties to improve its efficacy in humans. Another area of focus is the development of combination therapies that include this compound, which may improve its effectiveness against certain viruses. Additionally, further research is needed to understand the mechanism of action of this compound in greater detail, which may lead to the development of new antiviral drugs with similar mechanisms of action.

Synthesis Methods

The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole involves a multistep process that begins with the preparation of 5-ethylpyrimidine-2-carbaldehyde, which is then reacted with piperidine to form 4-(5-ethylpyrimidin-2-yl)oxypiperidine. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole has been shown to have broad-spectrum antiviral activity against a range of RNA viruses, including SARS-CoV-2, influenza virus, respiratory syncytial virus, and chikungunya virus. In preclinical studies, this compound has demonstrated potent antiviral activity in cell culture and animal models, and has shown potential as a treatment for COVID-19. This compound has also been shown to have a high barrier to resistance, making it a promising candidate for long-term use.

properties

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-4-13-9-17-16(18-10-13)23-14-5-7-20(8-6-14)25(21,22)15-11(2)19-24-12(15)3/h9-10,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIATBJGEMYDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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